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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a proposed methodology

for the chemical synthesis of N6-Carboxymethyl-Adenosine-5'-Triphosphate (N6-
Carboxymethyl-ATP), a modified nucleotide with potential applications in biochemical and

pharmacological research. Due to the absence of a standardized, published protocol for this

specific analog, this document outlines a scientifically plausible synthetic route based on

established principles of N6-alkylation of purine nucleosides and nucleotides. This guide

includes a detailed, albeit hypothetical, experimental protocol, a summary of quantitative data

from syntheses of structurally related N6-substituted ATP analogs, and a visual representation

of the proposed synthetic workflow. The information presented herein is intended to serve as a

foundational resource for researchers aiming to synthesize and utilize N6-Carboxymethyl-ATP
in their studies.

Introduction
Adenosine-5'-triphosphate (ATP) is a ubiquitous molecule central to cellular energy

metabolism, signal transduction, and nucleic acid synthesis. Chemical modification of the ATP

molecule offers a powerful tool for probing enzymatic mechanisms, developing therapeutic

agents, and creating novel biochemical assays. Modification at the N6 position of the adenine

ring is a common strategy for generating ATP analogs with altered binding affinities for ATP-

utilizing enzymes.
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N6-Carboxymethyl-ATP, featuring a carboxymethyl group (-CH₂COOH) attached to the

exocyclic amino group of adenine, is a potentially valuable tool for researchers. The

introduction of a negatively charged carboxyl group can modulate interactions with enzyme

active sites and can also serve as a handle for further chemical conjugation. This guide details

a proposed chemical synthesis for this compound.

Proposed Synthesis of N6-Carboxymethyl-ATP
The proposed synthesis of N6-Carboxymethyl-ATP involves the direct alkylation of the N6-

amino group of ATP using a haloacetic acid, such as iodoacetic acid or bromoacetic acid.

Iodoacetic acid is often preferred due to the higher reactivity of iodine as a leaving group. The

reaction is typically performed in an aqueous or polar aprotic solvent at a controlled pH to favor

alkylation at the N6 position over other potential sites.

Experimental Protocol (Hypothetical)
This protocol is a scientifically informed, hypothetical procedure based on related syntheses

and has not been experimentally validated.

Materials:

Adenosine-5'-triphosphate, disodium salt (ATP-Na₂)

Iodoacetic acid

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Anhydrous dimethylformamide (DMF)

Acetone

Diethyl ether

Deionized water

Dowex 1x8 resin (chloride form)
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Sephadex G-10 resin

Procedure:

Preparation of Reactants:

Dissolve 1.0 g of ATP-Na₂ in 20 mL of deionized water. Adjust the pH of the solution to 8.5-

9.0 with 1 M NaOH.

In a separate flask, dissolve a 5-fold molar excess of iodoacetic acid in 10 mL of

anhydrous DMF.

Alkylation Reaction:

Slowly add the iodoacetic acid solution to the ATP solution with constant stirring.

Maintain the pH of the reaction mixture between 8.5 and 9.0 by the dropwise addition of 1

M NaOH.

Protect the reaction mixture from light and stir at room temperature for 24-48 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance

liquid chromatography (HPLC).

Quenching and Precipitation:

Once the reaction is deemed complete, quench any unreacted iodoacetic acid by adding a

small amount of a suitable quenching agent, such as 2-mercaptoethanol.

Acidify the solution to pH 3.0 with 1 M HCl to protonate the carboxyl group.

Precipitate the crude product by adding 10 volumes of cold acetone.

Centrifuge the mixture to collect the precipitate and wash it with cold acetone and then

diethyl ether.

Dry the crude product under vacuum.
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Purification:

Dissolve the crude product in a minimal amount of deionized water.

Apply the solution to a Dowex 1x8 (Cl⁻ form) column.

Wash the column with deionized water to remove unreacted starting materials and salts.

Elute the product using a linear gradient of 0 to 1 M triethylammonium bicarbonate (TEAB)

buffer (pH 7.5).

Collect fractions and monitor for the presence of the product using UV-Vis

spectrophotometry at 260 nm.

Pool the fractions containing the purified product and lyophilize to remove the TEAB buffer.

For further desalting, dissolve the lyophilized product in deionized water and apply it to a

Sephadex G-10 column, eluting with deionized water.

Lyophilize the final product to obtain N6-Carboxymethyl-ATP as a white solid.

Characterization:

Confirm the identity and purity of the final product using techniques such as ¹H NMR, ³¹P

NMR, mass spectrometry, and HPLC.

Quantitative Data from Related Syntheses
Direct quantitative data for the synthesis of N6-Carboxymethyl-ATP is not readily available in

the published literature. However, data from the synthesis of other N6-substituted ATP analogs

can provide an indication of potential yields and reaction efficiencies.
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N6-Substituted

ATP Analog

Starting

Material
Reaction Type Reported Yield Reference

N6-[N-(6-

aminohexyl)carb

amoyl]-ATP

ADP Acylation 12% [1]

N6-(Benzyl)-ATP ATP
N/A (used in

kinase assays)
N/A [2]

Table 1: Reported yields for the synthesis of N6-substituted ATP analogs.

The relatively low yield for N6-[N-(6-aminohexyl)carbamoyl]-ATP suggests that the synthesis of

N6-substituted ATPs can be challenging, and optimization of reaction conditions would be

crucial for obtaining N6-Carboxymethyl-ATP in high yield.

Kinetic Data of a Related N6-Substituted ATP Analog
The kinetic parameters of N6-substituted ATP analogs with ATP-utilizing enzymes are critical

for their application in biological research. The following table presents kinetic data for N6-

(benzyl)-ATP with a specific protein kinase C isoform.

Enzyme ATP Analog Km (µM) kcat (s⁻¹)
kcat/Km

(M⁻¹s⁻¹)
Reference

Protein

Kinase Cδ

(AS)

N6-(Benzyl)-

ATP
1.1 ± 0.2 0.29 ± 0.02 2.6 x 10⁵ [2]

Protein

Kinase Cδ

(WT)

N6-(Benzyl)-

ATP
220 ± 40 0.24 ± 0.02 1.1 x 10³ [2]

Table 2: Kinetic parameters of N6-(Benzyl)-ATP with wild-type (WT) and analog-sensitive (AS)

Protein Kinase Cδ.

This data illustrates how N6-substitutions can significantly impact the interaction of ATP

analogs with their target enzymes.
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Visualized Workflow and Pathways
Proposed Synthesis Workflow for N6-Carboxymethyl-
ATP

ATP
(in aqueous buffer)

Alkylation Reaction
(pH 8.5-9.0, RT, 24-48h)

Iodoacetic Acid
(in DMF)

Quenching & Precipitation
(Acidification, Acetone)

1. Quench
2. Precipitate Crude N6-Carboxymethyl-ATP Purification

(Ion Exchange & Size Exclusion Chromatography) Pure N6-Carboxymethyl-ATP

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of N6-Carboxymethyl-ATP.

Conclusion
This technical guide provides a foundational, though hypothetical, framework for the synthesis

of N6-Carboxymethyl-ATP. The proposed direct alkylation method is based on established

chemical principles for the modification of adenine nucleotides. The provided experimental

protocol, while requiring empirical optimization, offers a starting point for researchers. The

included quantitative and kinetic data from related N6-substituted ATP analogs serve as a

valuable reference for expected outcomes and potential biological activity. The successful

synthesis and characterization of N6-Carboxymethyl-ATP would provide a valuable new tool

for the study of ATP-dependent biological systems. Researchers undertaking this synthesis

should perform thorough characterization of the final product to confirm its identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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